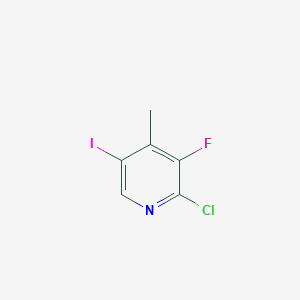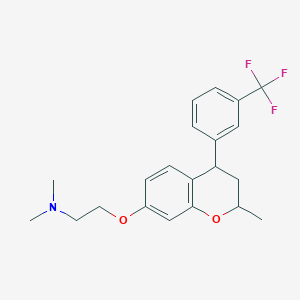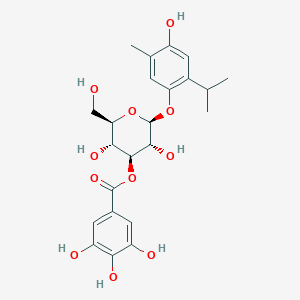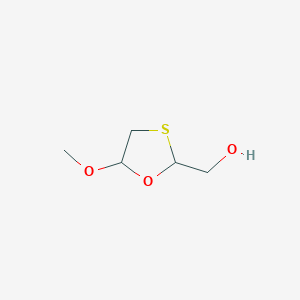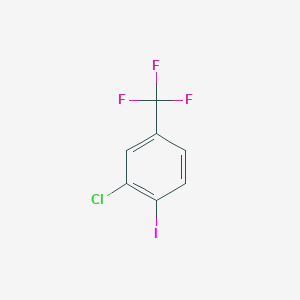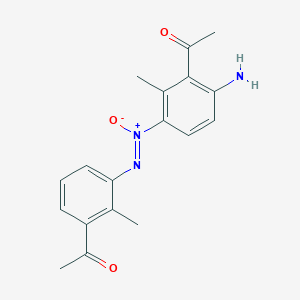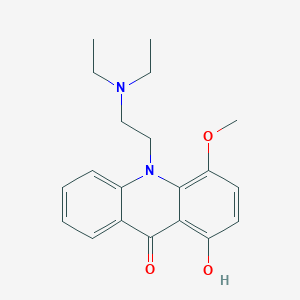
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone, also known as DHEA, is a synthetic compound that has been extensively studied for its potential application in scientific research. DHEA is a derivative of the natural hormone dehydroepiandrosterone (DHEA) and has been shown to have a variety of biological effects.
Mécanisme D'action
The exact mechanism of action of 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone is not fully understood, but it is thought to act through a variety of pathways. 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has been shown to interact with a number of receptors, including estrogen receptors, androgen receptors, and the GABA receptor. 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has also been shown to have antioxidant effects and may protect against oxidative stress.
Biochemical and Physiological Effects:
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has a variety of biochemical and physiological effects. In addition to its potential anti-tumor, cognitive, and immunomodulatory effects, 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has been shown to have effects on bone density, insulin sensitivity, and lipid metabolism. 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has also been studied for its potential to improve sexual function and libido.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone in lab experiments is that it is a synthetic compound, which allows for precise control over dosage and purity. However, one limitation of using 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone. One area of interest is the potential use of 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone as a treatment for autoimmune diseases. Another area of interest is the potential use of 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone as a treatment for cognitive decline in aging populations. Additionally, further research is needed to fully understand the mechanisms of action of 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone and its potential applications in a variety of scientific research fields.
Méthodes De Synthèse
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone can be synthesized through a multi-step process starting with 9(10H)-acridinone. The first step involves the reaction of 9(10H)-acridinone with ethyl chloroformate to form an intermediate, which is then reacted with diethylamine to produce the final product, 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone.
Applications De Recherche Scientifique
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has been studied for its potential application in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has been shown to have anti-tumor effects and may be a potential treatment for certain types of cancer. In neurology, 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has been studied for its potential to improve cognitive function and memory. In immunology, 10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone has been shown to have immunomodulatory effects and may be a potential treatment for autoimmune diseases.
Propriétés
Numéro CAS |
141992-59-8 |
|---|---|
Nom du produit |
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone |
Formule moléculaire |
C20H24N2O3 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
10-[2-(diethylamino)ethyl]-1-hydroxy-4-methoxyacridin-9-one |
InChI |
InChI=1S/C20H24N2O3/c1-4-21(5-2)12-13-22-15-9-7-6-8-14(15)20(24)18-16(23)10-11-17(25-3)19(18)22/h6-11,23H,4-5,12-13H2,1-3H3 |
Clé InChI |
LQNHEXXSJIBBCR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)O |
SMILES canonique |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)O |
Autres numéros CAS |
141992-59-8 |
Synonymes |
10-(2-(Diethylamino)ethyl)-1-hydroxy-4-methoxy-9(10H)-acridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B115159.png)
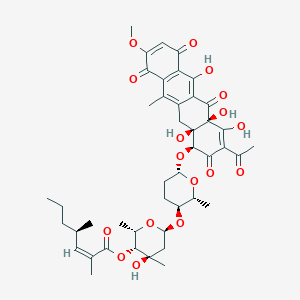

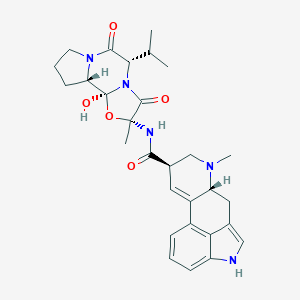
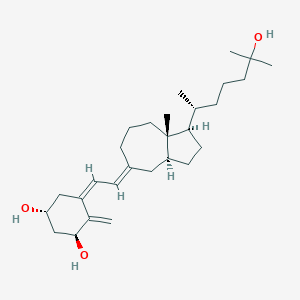
![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
